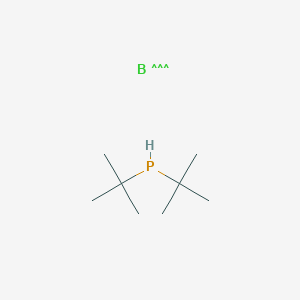

Borane-DI(tert-butyl)phosphine complex

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTWUNMDOWXENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC(C)(C)PC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626612 | |

| Record name | Boron--di-tert-butylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128363-76-8 | |

| Record name | Boron--di-tert-butylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Borane-di(tert-butyl)phosphine Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the borane-di(tert-butyl)phosphine complex. This air-stable, solid phosphine-borane adduct is a versatile reagent in organic synthesis, finding applications as a potent reducing agent and as a precursor to phosphine (B1218219) ligands in catalysis.[1] This document details the synthetic protocol, physical and spectroscopic properties, and key applications of this valuable compound.

Introduction

Borane-phosphine complexes are a class of compounds characterized by a dative bond between the phosphorus atom of a phosphine and the boron atom of a borane (B79455). This interaction serves to protect the often air-sensitive phosphine, allowing for easier handling and storage. The borane adduct can be readily removed when the free phosphine is required for a reaction. The this compound, with its bulky tert-butyl groups, offers unique steric and electronic properties that are advantageous in various chemical transformations. Its applications span from organic synthesis and coordination chemistry to pharmaceutical development and polymer chemistry.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of a borane source with di(tert-butyl)phosphine. A common and effective method involves the use of borane dimethyl sulfide (B99878) complex (BMS) as the borane source in an inert solvent like tetrahydrofuran (B95107) (THF).

Experimental Protocol

Materials:

-

Di(tert-butyl)phosphine

-

Borane dimethyl sulfide complex (BMS, solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard Schlenk line or glovebox equipment

-

Round-bottom flask, magnetic stirrer, and syringes

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), a flame-dried round-bottom flask is charged with di(tert-butyl)phosphine.

-

Anhydrous THF is added to dissolve the phosphine, and the solution is cooled to 0 °C using an ice bath.

-

A solution of borane dimethyl sulfide complex in THF (typically 1.0 M) is added dropwise to the stirred phosphine solution. A slight molar excess of the borane source is generally used.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude this compound as a solid.

-

The product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford a white crystalline solid.

Physical and Chemical Properties

The this compound is a white to pale yellow crystalline solid that is stable in air. It is soluble in many common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₂BP | [2][3] |

| Molecular Weight | 160.05 g/mol | [2][3] |

| Melting Point | 59-64 °C | [2][3] |

| Appearance | White to pale yellow solid | [4] |

| CAS Number | 128363-76-8 | [2][3] |

Spectroscopic Characterization

The structure and purity of the this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of this complex.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |

| ³¹P{¹H} | CDCl₃ | ~49.4 | broad multiplet | - | The broadness is attributed to coupling with the boron nucleus.[5] |

| ¹¹B{¹H} | CDCl₃ | -40.4 to -40.7 | doublet | ¹JPB ≈ 48 Hz | The doublet arises from coupling to the phosphorus atom.[6] |

| ¹H | CDCl₃ | ~1.2 | - | - | Expected region for the tert-butyl protons.[6] |

| ~0.5 - 2.0 (broad) | - | - | Expected region for the B-H protons. |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic B-H stretching frequencies of the borane adduct.

| Wavenumber (cm⁻¹) | Assignment |

| ~2400 - 2250 | B-H stretching vibrations |

| ~2960 - 2870 | C-H stretching vibrations of the tert-butyl groups |

Note: A specific IR spectrum for this compound is not available. The provided data is based on the known characteristic absorption regions for similar borane-phosphine adducts.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the complex. The fragmentation pattern would likely show the loss of the borane group (BH₃).

| m/z | Assignment |

| 160.05 | [M]⁺ (Molecular ion) |

| 146.12 | [M - BH₃]⁺ |

Applications in Synthesis

The this compound is a valuable reagent with several applications in organic and organometallic chemistry.

-

Reducing Agent: It serves as a powerful and selective reducing agent in various organic transformations.[1]

-

Ligand Synthesis: It is a convenient and air-stable precursor for the sterically demanding di(tert-butyl)phosphine ligand, which is widely used in catalysis.

-

Catalysis: The complex itself can be instrumental in studying catalytic mechanisms.[1]

-

Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates.[1]

Visualizations

Synthesis Workflow

Caption: Synthesis of the this compound.

Logical Relationship of Components

Caption: Lewis acid-base adduct formation.

Safety Information

Standard laboratory safety precautions should be followed when handling the this compound and its reagents. While the complex itself is relatively stable, di(tert-butyl)phosphine is pyrophoric and must be handled under an inert atmosphere. Borane dimethyl sulfide complex is flammable and has a strong odor. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Physical and chemical properties of borane-di(tert-butyl)phosphine complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The borane-di(tert-butyl)phosphine complex, a stable and versatile phosphine-borane adduct, serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to the sterically hindered and electron-rich di(tert-butyl)phosphine ligand, which is highly effective in a variety of metal-catalyzed cross-coupling reactions. The borane (B79455) group acts as a protective shield, rendering the phosphine (B1218219) air-stable and easy to handle, thus overcoming the challenges associated with the free phosphine's pyrophoric nature. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of the this compound, with a focus on its practical use in research and development.

Physical and Chemical Properties

The this compound is a white crystalline solid. It is generally stable in air, a significant advantage over the free di(tert-butyl)phosphine. However, it is sensitive to moisture and can react with oxygen.[1] It is soluble in common organic solvents such as ethanol, acetone, and toluene.[2]

Tabulated Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₈H₂₂BP | [2] |

| Molar Mass | 160.05 g/mol | [3] |

| Appearance | White to yellow solid, powder, crystals, and/or chunks | [3] |

| Melting Point | 59-64 °C | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, toluene) | [2] |

| Stability | Stable in air, moisture-sensitive | [2] |

| ³¹P NMR Chemical Shift (in a related compound) | ~49.4 ppm (broad peak) | [4] |

Chemical Structure and Reactivity

The this compound features a dative bond between the phosphorus atom of di(tert-butyl)phosphine and the boron atom of borane. This coordination protects the lone pair of electrons on the phosphorus, preventing oxidation.

Deprotection (Liberation of the Free Phosphine)

The borane protecting group can be removed to generate the active di(tert-butyl)phosphine ligand in situ or in a separate step. This deprotection is typically achieved by reacting the complex with an amine, such as morpholine (B109124) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by treatment with a strong acid like tetrafluoroboric acid.[4][5] The reaction with amines is believed to proceed via a direct Sₙ2-like transfer of the borane group from the phosphine to the amine.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phosphine-borane complexes involves the reaction of a phosphine with a borane source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex.[2]

Protocol (Adapted from a similar synthesis):

-

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve di(tert-butyl)phosphine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -20 °C in a cooling bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF (1.05 equivalents) to the cooled phosphine solution via a syringe.

-

Stir the reaction mixture at -20 °C for 10-15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The this compound is a precursor to the highly effective di(tert-butyl)phosphine ligand used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the di(tert-butyl)phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of sterically hindered and electronically challenging substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Note: The following is a general procedure. Optimization of the reaction conditions (catalyst loading, base, solvent, temperature) may be necessary for specific substrates.

-

To a reaction vessel, add the aryl or vinyl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and a suitable base (e.g., cesium carbonate, potassium phosphate, 2.0-3.0 mmol).

-

Add a palladium source (e.g., palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), 0.5-2 mol%) and the this compound (1-4 mol%).

-

Add a suitable solvent (e.g., toluene, dioxane, THF, often with a small amount of water).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 50-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety Information

The this compound is moisture-sensitive and contact with water can liberate flammable gases.[6] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

The this compound is a valuable and user-friendly precursor to the powerful di(tert-butyl)phosphine ligand. Its air stability simplifies handling and storage, making it an attractive alternative to the free phosphine. Its primary application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The provided protocols offer a starting point for the synthesis and application of this versatile reagent.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chembk.com [chembk.com]

- 3. Borane di(tert-butyl)phosphine complex | Di-t-butylphosphine-borane | C8H22BP - Ereztech [ereztech.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Structure and Bonding of Borane-di(tert-butyl)phosphine Complex

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the borane-di(tert-butyl)phosphine complex, a versatile reagent in organic synthesis and coordination chemistry. The document details its molecular structure, spectroscopic signature, and an in-depth analysis of the crucial phosphorus-boron dative bond. Experimental protocols for its synthesis and characterization are also provided to facilitate its application in research and development.

Molecular Structure

The this compound, systematically named (di-tert-butylphosphine)trihydroboron, is a Lewis acid-base adduct formed between di(tert-butyl)phosphine and borane (B79455). The steric bulk of the two tert-butyl groups on the phosphorus atom significantly influences the geometry and reactivity of the complex.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| P-B | 1.95 |

| P-C | 1.88 |

| C-H (tert-butyl) | 1.10 |

| B-H | 1.22 |

| **Bond Angles (°) ** | |

| C-P-C | 110.5 |

| C-P-B | 108.4 |

| H-B-H | 114.2 |

| P-B-H | 104.1 |

| Dihedral Angles (°) | |

| C-P-B-H | 60.2 (staggered) |

Note: These values are derived from DFT calculations and represent the gas-phase, ground-state geometry.

The geometry around the phosphorus atom is approximately tetrahedral, consistent with sp³ hybridization. The boron atom also adopts a tetrahedral geometry upon formation of the adduct with the phosphine. The tert-butyl groups are oriented to minimize steric hindrance, leading to a staggered conformation along the P-B bond.

Calculated Molecular Structure of Borane-di(tert-butyl)phosphine.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of the this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide a detailed fingerprint of the molecule.

NMR Spectroscopy

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 1.25 | Doublet | ³J(P,H) = 14.5 |

| 0.5 - 1.5 (broad) | Multiplet | ¹J(B,H) ≈ 96 | |

| ¹³C | 33.8 | Doublet | ¹J(P,C) = 35.0 |

| 28.5 | Singlet | ||

| ³¹P | 49.4 | Quartet of Decets | ¹J(P,B) ≈ 65, ¹J(P,H) ≈ 14.5 |

| ¹¹B | -38.6 | Doublet of Triplets | ¹J(B,P) ≈ 65, ¹J(B,H) ≈ 96 |

The ¹H NMR spectrum is characterized by a doublet for the magnetically equivalent protons of the tert-butyl groups, showing coupling to the phosphorus atom. The protons on the boron atom appear as a broad multiplet due to coupling with both boron and phosphorus.

The ³¹P NMR spectrum displays a complex signal, often appearing as a broad peak at 49.4 ppm, which is a quartet due to coupling with the three boron-attached hydrogens and further split by the ¹¹B nucleus.[1]

Vibrational Spectroscopy

Vibrational spectroscopy is particularly insightful for probing the strength of the P-B dative bond.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) |

| B-H stretch | ~2380 | ~2380 |

| C-H stretch | 2950-2850 | 2950-2850 |

| CH₃ deformation | ~1460 | ~1460 |

| P-B stretch | 545 | Weak/Absent |

The most significant vibrational mode for characterizing the dative bond is the P-B stretch, which is observed in the Raman spectrum at 545 cm⁻¹.[2] This frequency is in excellent agreement with theoretical predictions and serves as a direct measure of the bond's strength.[2]

Bonding Analysis

The interaction between the di(tert-butyl)phosphine Lewis base and the borane Lewis acid is a classic example of a dative covalent bond. The lone pair of electrons on the phosphorus atom is donated into the empty p-orbital of the boron atom.

References

Borane-Di(tert-butyl)phosphine Complex: A Technical Guide for Synthetic Applications

CAS Number: 128363-76-8

This technical guide provides an in-depth overview of the borane-di(tert-butyl)phosphine complex, a versatile reagent in modern organic synthesis, with a particular focus on its application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Core Compound Properties

The this compound is a stable, air-tolerant source of the sterically demanding and electron-rich di(tert-butyl)phosphine ligand. The borane (B79455) group serves as a protective shield for the phosphine (B1218219), preventing its oxidation and allowing for easier handling and storage.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 128363-76-8 | |

| Molecular Formula | C₈H₁₉P·BH₃ | |

| Molecular Weight | 160.05 g/mol | |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 59-64 °C | |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and toluene (B28343).[3] |

Applications in Pharmaceutical Synthesis

The primary utility of the this compound in pharmaceutical and fine chemical synthesis lies in its role as a precursor to the active di(tert-butyl)phosphine ligand. This ligand is highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds prevalent in many drug scaffolds.

Notably, it is employed in:

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, a common motif in pharmaceuticals.[4]

-

Buchwald-Hartwig Amination: For the formation of arylamines.

-

Heck Reaction: For the vinylation of aryl halides.

-

Negishi and Stille Couplings: For the formation of diverse carbon-carbon bonds.

The borane complex itself can also act as a powerful and selective reducing agent in organic synthesis.[2][5]

Experimental Protocols

Synthesis of this compound

While this reagent is commercially available, a general procedure for the synthesis of similar phosphine-borane complexes involves the reaction of the corresponding phosphine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).

General Protocol for Borane Protection of a Tertiary Phosphine:

-

In a flame-dried, inert-atmosphere flask, dissolve the tertiary phosphine (1 equivalent) in an anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a borane complex (e.g., 1 M BH₃·THF, 1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is typically removed under reduced pressure. The resulting phosphine-borane complex can often be purified by crystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The this compound serves as a pre-ligand. The borane protecting group is typically removed in situ or in a separate step to allow the di(tert-butyl)phosphine to coordinate to the palladium catalyst.[1] The following is a general protocol for a Suzuki-Miyaura reaction.

General Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the this compound (4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[6]

-

Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.[6]

-

Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[6]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Visualized Workflows and Mechanisms

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The di(tert-butyl)phosphine ligand, generated from its borane complex, plays a crucial role in facilitating these steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Borane-di(tert-butyl)phosphine Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and reactivity of the borane-di(tert-butyl)phosphine complex. This air-stable phosphine-borane adduct is a valuable reagent in organic synthesis, serving as a precursor to bulky, electron-rich phosphine (B1218219) ligands essential for various catalytic transformations.

Physicochemical Properties

The this compound is a white to pale yellow solid.[1] It is soluble in many common organic solvents, including ethanol, acetone, and toluene.[2]

| Property | Value |

| CAS Number | 128363-76-8 |

| Molecular Formula | C₈H₂₂BP |

| Molar Mass | 160.05 g/mol |

| Melting Point | 59-64 °C[1][2] |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound. Where direct experimental data for the specific compound is limited, data from closely related compounds are provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phosphine-borane adducts. The key nuclei for analysis are ¹H, ¹¹B, and ³¹P.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | ~1.2[3] | Doublet | ³JP-H ≈ 14 | C(CH₃)₃ |

| 0.5 - 1.6 | Broad Quartet | ¹JB-H ≈ 96 | BH₃ | |

| ¹¹B NMR | ~ -40[3] | Doublet | ¹JP-B ≈ 48[3] | B H₃ |

| ³¹P NMR | ~49.4[3] | Broad Quartet | ¹JP-B ≈ 48[3] | P -BH₃ |

Note: The ¹¹B and ³¹P NMR spectra often show broad multiplets due to the quadrupolar nature of the boron nucleus and scalar coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the B-H and C-H stretching vibrations.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (tert-butyl) |

| ~2380 | Strong | B-H stretch (terminal) |

| ~1460 | Medium | C-H bend (tert-butyl) |

| ~1170 | Medium | P-C stretch |

| ~1050 | Medium | B-H bend |

Mass Spectrometry (MS)

The mass spectrum of the complex would be expected to show the molecular ion peak, although it may be of low intensity. Common fragmentation pathways would likely involve the loss of the borane (B79455) group or a tert-butyl radical.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 103 | [M - C(CH₃)₃]⁺ |

| 146 | [HP(tBu)₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of borane-phosphine complexes involves the reaction of a borane source with the corresponding phosphine.[2] The following is a representative protocol adapted from the synthesis of similar borane-phosphine adducts.

Materials:

-

Di(tert-butyl)phosphine

-

Borane dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (N₂ or Ar).

-

Di(tert-butyl)phosphine (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide complex (1.05 eq) is added dropwise to the stirred solution of the phosphine over a period of 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation.

Applications in Synthesis

This compound is primarily used as an air-stable precursor for di(tert-butyl)phosphine, a bulky and electron-rich ligand. This ligand is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. The borane protecting group can be removed in situ or prior to the catalytic reaction.

Workflow for Ligand Synthesis and Catalytic Application

The following diagram illustrates the general workflow from the this compound to its application in a generic palladium-catalyzed cross-coupling reaction.

Caption: Synthetic workflow from the borane complex to a catalytic cycle.

This guide provides foundational knowledge for the handling and application of this compound in a research and development setting. The provided spectroscopic data and synthetic protocols are intended to facilitate its effective use in the laboratory.

References

Unraveling the Thermal Behavior of Borane-Di(tert-butyl)phosphine Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The borane-di(tert-butyl)phosphine complex, a sterically hindered and electron-rich organophosphorus compound, finds utility in various synthetic applications, including as a reducing agent and in catalysis.[1][2][3] Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, optimizing reaction conditions, and assessing its compatibility with other reagents, particularly in the context of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of the available information regarding the thermal properties of this complex and related phosphine-borane adducts.

Physicochemical Properties

The fundamental physicochemical properties of the this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 128363-76-8 | [1][4] |

| Molecular Formula | C₈H₂₂BP | [5] |

| Molecular Weight | 160.05 g/mol | [1] |

| Appearance | White to pale yellow solid | [6] |

| Melting Point | 59-64 °C | [1][5][6] |

| Form | Solid | [1] |

| Assay | ≥97% | [1] |

General Thermal Stability of Phosphine-Borane Adducts

Tertiary phosphine-borane adducts, such as the di(tert-butyl)phosphine complex, are generally observed to be more thermally stable than their primary and secondary counterparts. This increased stability is attributed to the greater Lewis basicity of the phosphorus atom due to the electron-donating nature of the alkyl or aryl substituents, which results in a stronger phosphorus-boron (P-B) dative bond.[1]

Potential Thermal Decomposition Pathways

-

P-B Bond Cleavage: At elevated temperatures, the dative P-B bond can cleave, leading to the dissociation of the complex into the free phosphine (B1218219) and borane (B79455). The liberated borane (or its derivatives) can then participate in further reactions. The thermolysis of some tertiary phosphinite-borane adducts has been shown to proceed via P-B bond cleavage at high temperatures.[7]

-

Dehydrocoupling: In phosphine-borane adducts with P-H or B-H bonds, thermal decomposition can occur through the elimination of hydrogen gas (H₂), leading to the formation of phosphinoboranes, which may exist as monomers, oligomers, or polymers.[7]

-

Rearrangement and Substitution: Thermal rearrangement reactions have been observed in some phosphine-borane adducts, leading to the formation of zwitterionic products through aromatic substitution on phenyl groups attached to the phosphorus atom.[8] In cases of mixed phosphine/phosphine-borane adducts, thermolysis can lead to the migration of the borane group to the more electron-rich phosphorus center.[9]

The following diagram illustrates a generalized decision tree for the potential thermal decomposition pathways of a generic tertiary phosphine-borane adduct.

Caption: Generalized thermal decomposition pathways for tertiary phosphine-borane adducts.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of the this compound, a combination of thermoanalytical and spectroscopic techniques would be required. The following outlines a general experimental approach, which should be adapted for air- and moisture-sensitive compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine decomposition temperatures and quantify mass loss.

Generalized Protocol:

-

A small sample (typically 5-10 mg) is loaded into a TGA pan inside an inert atmosphere glovebox.

-

The pan is hermetically sealed if possible, or the TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

The mass loss is recorded as a function of temperature to identify the onset of decomposition and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Generalized Protocol:

-

A small sample (typically 2-5 mg) is hermetically sealed in a DSC pan inside an inert atmosphere glovebox.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell, which is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, typically including a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range.

-

The heat flow is measured to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile decomposition products, Py-GC-MS is a powerful technique. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][10][11][12][13][14][15]

Generalized Workflow:

Caption: Workflow for the analysis of decomposition products by Py-GC-MS.

Conclusion

While the this compound is a valuable reagent, a detailed, quantitative understanding of its thermal stability and decomposition mechanism remains an area for further investigation. Based on the behavior of analogous phosphine-borane adducts, decomposition is likely to proceed via P-B bond cleavage at elevated temperatures. Rigorous experimental analysis using techniques such as TGA, DSC, and Py-GC-MS under inert conditions is necessary to fully characterize the thermal properties of this compound. Such data would be invaluable for ensuring its safe and effective use in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alfa Chemistry (Page 297) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. CAS # 128363-76-8, this compound, Di-tert-butylphosphine borane complex - chemBlink [chemblink.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and thermolysis of phosphinite–borane adducts: investigation of an unusual thermally-induced phenol elimination reaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Reactions of phosphines with electron deficient boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. archimer.ifremer.fr [archimer.ifremer.fr]

An In-depth Technical Guide to the Solubility of Borane-di(tert-butyl)phosphine Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The borane-di(tert-butyl)phosphine complex, also known as di(tert-butyl)phosphine-borane, is a valuable reagent in modern organic synthesis. As an air-stable, solid source of the sterically demanding and electron-rich di(tert-butyl)phosphine ligand, it finds extensive application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The solubility of this complex in various organic solvents is a critical parameter for its effective use in these transformations, influencing reaction kinetics, homogeneity, and overall yield. This guide provides a comprehensive overview of the solubility characteristics of the this compound, along with a detailed protocol for its experimental determination and a workflow for its application in catalysis.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound is presented in Table 1.

| Property | Value |

| CAS Number | 128363-76-8 |

| Molecular Formula | C₈H₂₂BP |

| Molecular Weight | 160.05 g/mol |

| Appearance | White to pale yellow solid/crystalline powder |

| Melting Point | 59-64 °C |

| Sensitivity | Moisture sensitive |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data from analogous phosphine-borane complexes provide a strong indication of its solubility profile.

Qualitative Solubility

The complex is generally described as being soluble in common organic solvents.[1] This is consistent with the behavior of other phosphine-borane adducts which exhibit good solubility in a range of organic media. A summary of the qualitative solubility is provided in Table 2.

| Solvent | Solubility Description |

| Toluene | Soluble[1] |

| Acetone | Soluble[1] |

| Ethanol | Soluble[1] |

| Tetrahydrofuran (THF) | Expected to be soluble |

| Dichloromethane (DCM) | Expected to be soluble |

| Diethyl Ether | Expected to be soluble |

| Chloroform | Expected to be soluble |

| Water | Insoluble |

Estimated Solubility Categorization

Based on the available information and the solubility of similar compounds, an estimated solubility categorization for this compound is presented in Table 3. These estimations are intended as a practical guide for solvent selection.

| Solvent Category | Examples | Estimated Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Very Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Very Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Alcohols | Ethanol, Isopropanol | Soluble |

| Apolar Hydrocarbons | Hexanes, Cyclohexane | Sparingly Soluble to Insoluble |

| Water | - | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of an air- and moisture-sensitive compound such as this compound. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment

-

This compound

-

Anhydrous organic solvent of choice

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Analytical balance (4 decimal places)

-

Vials with screw caps (B75204) and septa

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Thermostatically controlled heating block or water bath

-

0.2 µm syringe filters (PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

Procedure

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Sample Preparation: Under an inert atmosphere, add an excess amount of this compound to a tared vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precisely known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial and place it on the magnetic stirrer in the thermostatically controlled bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, stop stirring and allow the solid to settle completely.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm filter. The filter ensures that no solid particulates are transferred.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Under a gentle stream of inert gas or in a vacuum oven, carefully evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot withdrawn in mL) * 100

Workflow for Solubility Determination

Application in Catalysis: A Workflow Example

This compound is frequently used as a precursor to the active phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions. The borane (B79455) group serves as a protecting group, preventing oxidation of the phosphine. The active ligand is typically generated in situ.

In Situ Ligand Formation and Catalytic Cycle

The general workflow involves the deprotection of the phosphine-borane complex, followed by its coordination to a palladium precursor to form the active catalyst. This is illustrated for a generic Suzuki-Miyaura coupling reaction.

References

Phosphine Borane Adducts: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) borane (B79455) adducts, compounds formed by the coordination of a phosphine to a borane (BH₃), have emerged as indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and predictable reactivity make them valuable intermediates and reagents for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core principles of phosphine borane adducts, their synthesis, reactivity, and applications, with a focus on practical utility for researchers in academia and industry.

Phosphines are a critical class of ligands in metal-catalyzed reactions and reagents in various organic transformations. However, their utility is often hampered by their sensitivity to air, moisture, and other electrophilic reagents. The formation of a phosphine borane adduct effectively "protects" the lone pair of electrons on the phosphorus atom, rendering the phosphine resistant to oxidation and other undesirable side reactions.[1] This protective strategy allows for the manipulation of other functional groups within the molecule without affecting the phosphine moiety. The borane protecting group can be readily and cleanly removed under mild conditions to regenerate the free phosphine when needed.[2]

Synthesis of Phosphine Borane Adducts

The most common method for the synthesis of phosphine borane adducts involves the direct reaction of a phosphine with a borane source.[1] Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) complexes are frequently employed for this purpose. A more recent and convenient method utilizes sodium borohydride (B1222165) in the presence of an acid, such as acetic acid, to generate diborane (B8814927) in situ.[3] This approach is particularly advantageous as it avoids the handling of pyrophoric and unstable borane reagents.

General Experimental Protocol for the Synthesis of Triphenylphosphine (B44618) Borane

A representative procedure for the synthesis of triphenylphosphine borane is as follows:

To a solution of triphenylphosphine (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (25 mL) under a nitrogen atmosphere, a 1.0 M solution of borane-THF complex in THF (11 mL, 11 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield triphenylphosphine borane as a white solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of Chiral Phosphine Boranes

The synthesis of enantiomerically pure chiral phosphine boranes is of significant interest for applications in asymmetric catalysis. One common strategy involves the use of chiral auxiliaries. For example, diastereomeric phosphinite boranes can be prepared from a dichlorophosphine and a chiral alcohol like (-)-menthol. These diastereomers can be separated by chromatography or crystallization, and subsequent nucleophilic substitution at the phosphorus center proceeds with inversion of configuration to afford the desired P-chirogenic phosphine borane.[4]

Data Presentation: Synthesis of Phosphine Borane Adducts

| Entry | Phosphine | Borane Source | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Triphenylphosphine | BH₃·THF | THF | 1 | >95 | [5] |

| 2 | Tricyclohexylphosphine | NaBH₄ / I₂ | THF | 2 | 98 | |

| 3 | (R)-BINAP | BH₃·SMe₂ | Toluene | 0.5 | 99 | [6] |

| 4 | dppe | NaBH₄ / AcOH | THF | 1 | 96 | [3] |

| 5 | P(t-Bu)₃ | BH₃·THF | THF | 1 | >95 |

Reactivity and Applications

The chemistry of phosphine borane adducts is rich and varied. Beyond their role as protecting groups, they serve as valuable precursors to a wide array of functionalized phosphines and are increasingly utilized as ligands in their own right in various catalytic processes.

Deprotection of Phosphine Borane Adducts

The removal of the borane protecting group is a crucial step to liberate the free phosphine for subsequent reactions or for its use as a ligand. This is typically achieved by treating the phosphine borane adduct with an amine, such as diethylamine (B46881), morpholine, or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The reaction proceeds via a nucleophilic displacement of the phosphine by the more basic amine. The choice of amine and reaction conditions can be tailored based on the steric and electronic properties of the phosphine.[7] For instance, the deprotection of sterically hindered trialkylphosphine boranes often requires stronger amines or higher reaction temperatures.[7]

General Experimental Protocol for the Deprotection of Triphenylphosphine Borane

A typical procedure for the deprotection of triphenylphosphine borane is as follows:

Triphenylphosphine borane (2.76 g, 10 mmol) is dissolved in diethylamine (20 mL). The solution is refluxed for 2 hours. The excess diethylamine is then removed under reduced pressure. The resulting residue, containing the free triphenylphosphine and the diethylamine-borane adduct, can be purified by column chromatography or by selective precipitation/extraction to isolate the pure triphenylphosphine.

Data Presentation: Deprotection of Phosphine Borane Adducts

| Entry | Phosphine Borane | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph₃P·BH₃ | Diethylamine | Diethylamine | Reflux | 2 | >95 | [7] |

| 2 | (t-Bu)₃P·BH₃ | DABCO | Toluene | 80 | 12 | 92 | [8] |

| 3 | Cy₃P·BH₃ | Morpholine | Toluene | 110 | 6 | 90 | [7] |

| 4 | (o-Tol)₃P·BH₃ | Pyrrolidine | Pyrrolidine | Reflux | 4 | >95 | [7] |

Phosphine Borane Adducts in Catalysis

While often viewed as protected phosphines, phosphine borane adducts themselves can be directly employed as pre-ligands in certain catalytic reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphine borane adducts can be used, with the active phosphine ligand being generated in situ. This approach offers the advantage of using air-stable pre-catalysts.

Furthermore, the development of chiral phosphine boranes has had a profound impact on asymmetric catalysis. These ligands, after deprotection, are used in a multitude of enantioselective transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions, leading to the synthesis of chiral molecules with high enantiomeric excess.[9]

Data Presentation: Spectroscopic Data of Common Phosphine Borane Adducts

| Phosphine Borane | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |

| Ph₃P·BH₃ | 7.3-7.7 (m, 15H), 0.6-1.8 (br q, 3H) | +19.5 (q) | -39.0 (q) | [10] |

| (c-Hex)₃P·BH₃ | 1.1-2.0 (m, 33H), 0.4-1.2 (br q, 3H) | +33.2 (q) | -45.1 (q) | [11] |

| Me₂PhP·BH₃ | 7.4-7.8 (m, 5H), 1.65 (d, 6H), 0.5-1.5 (br q, 3H) | -2.5 (q) | -38.5 (q) | [12] |

Mandatory Visualizations

Caption: General workflow for the synthesis of phosphine borane adducts.

Caption: Experimental workflow for the deprotection of phosphine borane adducts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. Phosphine–borane derivatives. Part IV. The proton nuclear magnetic resonance and vibrational spectra of some alkylphosphine–boranes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Borane-Di(tert-butyl)phosphine Complex: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for the borane-di(tert-butyl)phosphine complex. It is intended for professionals in research, scientific, and drug development fields who utilize this versatile reagent in their work. This guide outlines the chemical and physical properties, safety precautions, handling and storage procedures, and detailed experimental protocols for its synthesis and a common application.

Introduction

This compound, a stable phosphine-borane adduct, is a valuable reagent in organic synthesis. Its primary utility lies in its role as a precursor to di(tert-butyl)phosphine, a bulky and electron-rich ligand widely employed in palladium-catalyzed cross-coupling reactions. The borane (B79455) group serves as a protective shield, preventing the oxidation of the air-sensitive phosphine (B1218219).[1] This protection allows for easier handling and storage compared to the free phosphine. The complex is typically a white crystalline solid and is used in various chemical transformations, including Suzuki-Miyaura couplings, Heck reactions, and as a reactant for the preparation of N-heterocyclic carbene borane complexes.[2]

Properties of this compound

A summary of the key physical and chemical properties of the this compound is provided in the table below for easy reference.

| Property | Value | References |

| Chemical Name | This compound | [2] |

| Synonyms | Di-tert-butylphosphine-borane, (Di-tert-butylphosphine)trihydroboron | [2] |

| CAS Number | 128363-76-8 | [2] |

| Molecular Formula | C₈H₂₂BP | [2] |

| Molecular Weight | 160.05 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 59-64 °C | [3] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and toluene. | [3] |

| Sensitivity | Moisture sensitive. | [3] |

Safety and Handling Precautions

The this compound is a flammable solid and requires careful handling to avoid risks. It is crucial to adhere to the following safety protocols.

Hazard Identification

| Hazard Class | Description | References |

| Flammable Solids | Category 4.3 | [3] |

| Substances which, in contact with water, emit flammable gases | Risk Code 15: Contact with water liberates extremely flammable gases. | [3] |

Personal Protective Equipment (PPE)

When handling this complex, appropriate personal protective equipment is mandatory to ensure personal safety.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |

| Respiratory Protection | Use in a well-ventilated area, preferably in a fume hood. If dust is generated, a NIOSH-approved respirator for dusts should be worn. |

| Skin and Body Protection | Laboratory coat. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and prevent accidents.

-

Handling:

-

Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.[4]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Use non-sparking tools.

-

Keep away from sources of ignition.

-

-

Storage:

First Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water.

-

Specific Hazards: Contact with water liberates extremely flammable gases.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Do not use water for cleaning.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This procedure is a representative method for the synthesis of borane-phosphine complexes and can be adapted for the specific target compound.

Materials:

-

Di(tert-butyl)chlorophosphine

-

Borane dimethyl sulfide (B99878) complex (BMS) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve di(tert-butyl)chlorophosphine in anhydrous diethyl ether or THF.

-

Addition of Borane: Cool the solution to 0 °C using an ice bath. Slowly add one equivalent of borane dimethyl sulfide complex or borane-THF complex dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by column chromatography on silica (B1680970) gel.

Deprotection and Application in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

The this compound serves as a stable precursor to the active di(tert-butyl)phosphine ligand. The deprotection is typically carried out in situ or prior to the catalytic reaction.

Materials:

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Aryl halide (e.g., aryl bromide or chloride)

-

Arylboronic acid

-

Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

Solvent (e.g., toluene, dioxane, or THF/water mixture)

-

Deprotecting agent (e.g., diethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO))[5]

-

Standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Catalyst Pre-formation (In situ deprotection):

-

In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the this compound, and the deprotecting agent (e.g., DABCO).

-

Add the solvent and stir the mixture at room temperature for a specified time to allow for the deprotection of the phosphine and formation of the active palladium-phosphine catalyst. The mechanism of deprotection with amines is generally a direct Sₙ2-like transfer process.[5]

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add the aryl halide, the arylboronic acid, and the base.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and application of the this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 硼烷二-叔-丁基膦络合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Di-tert-butylphosphine borane [chembk.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Borane-di(tert-butyl)phosphine Complex in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The borane-di(tert-butyl)phosphine complex, a stable and versatile phosphine (B1218219) ligand precursor, has emerged as a valuable tool in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature, once liberated from the borane (B79455) protecting group in situ, facilitate key steps in the catalytic cycle, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the use of the this compound as a ligand in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

I. Overview of the Ligand

The this compound ((t-Bu)₂PH·BH₃) is an air-stable, solid compound, which makes it significantly easier to handle and store compared to the corresponding air-sensitive free phosphine. The borane group serves as a protecting moiety that is typically removed under the basic reaction conditions of the cross-coupling, generating the active di(tert-butyl)phosphine ligand in situ. This ligand is known for its steric hindrance and strong electron-donating properties, which promote the oxidative addition of aryl halides and the reductive elimination of the product, two crucial steps in the catalytic cycle.

Key Advantages:

-

Air-stability: Simplifies handling and setup of reactions.

-

High Reactivity: The bulky and electron-rich nature of the generated phosphine ligand allows for the coupling of challenging substrates, including aryl chlorides.

-

Versatility: Effective in a range of cross-coupling reactions for the synthesis of biaryls, arylamines, and other important structural motifs.

II. Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. The use of a bulky phosphine ligand like that generated from the this compound is crucial for achieving high yields, particularly with less reactive aryl chlorides.

While specific comprehensive data for the this compound is not extensively tabulated in single publications, the following table represents typical results obtained with the closely related and highly effective tri-tert-butylphosphine (B79228) ligand system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. These results are indicative of the performance that can be expected.

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 16 | 95 |

| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 98 |

| 3 | 4-Chloroanisole | 3-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 92 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 10 | 97 |

| 5 | 2-Chloropyridine | 4-Acetylphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using the this compound.

Reagents and Equipment:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl halide

-

Arylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

-

Add the anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide).

-

Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

III. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The efficiency of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.

The following table provides representative yields for the Buchwald-Hartwig amination using the closely related tri-tert-butylphosphonium tetrafluoroborate (B81430) ligand, which generates the active tri-tert-butylphosphine in situ. These results illustrate the expected scope and efficiency.

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | 110 | 16 | 91 |

| 2 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 80 | 12 | 95 |

| 3 | 2-Chlorotoluene | n-Hexylamine | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Aniline | NaOtBu | Toluene | 100 | 14 | 93 |

| 5 | 2-Bromopyridine | Piperidine | Cs₂CO₃ | Dioxane | 100 | 20 | 85 |

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine using the this compound.

Reagents and Equipment:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl halide

-

Amine

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry Schlenk flask or reaction vial.

-

Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

-

Add the anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide).

-

Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired arylamine.

IV. Visualizations

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Caption: Typical experimental workflow for cross-coupling.

Application Notes and Protocols for Borane-di(tert-butyl)phosphine Complex in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the borane-di(tert-butyl)phosphine complex as a ligand precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the di(tert-butyl)phosphine ligand, liberated in situ from its stable borane (B79455) adduct, facilitates the coupling of a wide range of aryl and heteroaryl halides with boronic acids, including sterically hindered and electronically challenging substrates.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. Di(tert-butyl)phosphine is a highly effective, bulky, and electron-rich ligand that promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The this compound offers a significant practical advantage over the free phosphine, which is air-sensitive and prone to oxidation. The borane adduct is a stable, crystalline solid that can be handled in the air, releasing the active phosphine ligand under the reaction conditions.[1] This facilitates easier handling and storage, making it an attractive alternative for robust and reproducible Suzuki coupling protocols.

Reaction Mechanism and Ligand Activation

The overall catalytic cycle for the Suzuki-Miyaura coupling is well-established. It involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The this compound serves as a stable precursor to the active di(tert-butyl)phosphine ligand. The deprotection of the borane complex to release the free phosphine is believed to occur in situ. While the exact mechanism of deprotection within the Suzuki coupling is not fully elucidated, it is proposed to be facilitated by the basic reaction conditions or by coordination to the palladium center.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions using bulky trialkylphosphine ligands and can be applied to the this compound.[2] Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki Coupling of Aryl Bromides

This protocol is suitable for a wide range of aryl bromides, including those with steric hindrance or deactivating groups.[2]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl bromide

-

Arylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄) or Potassium fluoride (B91410) (KF)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound (2-4 mol%).

-

Add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the anhydrous solvent (3-5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with additional organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Room-Temperature Suzuki Coupling of Activated Aryl Chlorides

Electron-deficient aryl chlorides can often be coupled at room temperature using this modified protocol.[2]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Activated aryl chloride

-

Arylboronic acid

-

Potassium fluoride dihydrate (KF·2H₂O)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%) and the this compound (2.4 mol%) to a reaction vial.

-

Add the arylboronic acid (1.1 mmol, 1.1 equiv) and KF·2H₂O (3.3 mmol, 3.3 equiv).

-

Seal the vial, remove it from the glovebox, and add the activated aryl chloride (1.0 mmol, 1.0 equiv) followed by THF (2.0 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Work-up and purification are performed as described in the general protocol.

Quantitative Data and Substrate Scope

The di(tert-butyl)phosphine ligand, generated from its borane complex, is effective for a broad range of substrates. The following tables summarize representative data for Suzuki couplings utilizing a closely related Pd/P(t-Bu)₃ catalyst system, which is indicative of the performance expected from the this compound.

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid [2]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |

| 3 | 2-Bromotoluene | 2-Methylbiphenyl | 96 |

| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 97 |

| 5 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 99 |

| 6 | 3-Bromopyridine | 3-Phenylpyridine | 92 |

Reaction Conditions: 1.0 mmol aryl bromide, 1.1 mmol phenylboronic acid, 1.0 mol% Pd₂(dba)₃, 2.4 mol% [HP(t-Bu)₃]BF₄, 3.3 mmol KF·2H₂O, THF, room temperature.

Table 2: Suzuki Coupling of Activated Aryl Chlorides with Various Boronic Acids [2]

| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 98 |

| 2 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 97 |

| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 95 |

| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 4-Cyano-4'-methoxybiphenyl | 96 |

| 5 | 4-Chloroacetophenone | 2-Methylphenylboronic acid | 4-Acetyl-2'-methylbiphenyl | 94 |

Reaction Conditions: 1.0 mmol aryl chloride, 1.1 mmol boronic acid, 1.0 mol% Pd₂(dba)₃, 2.4 mol% [HP(t-Bu)₃]BF₄, 3.3 mmol KF·2H₂O, THF, room temperature.

Troubleshooting and Safety Considerations

-

Low Yields: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the boronic acid can significantly impact the reaction; consider using freshly recrystallized material. The choice of base and solvent may also require optimization for specific substrates.

-

Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are not optimal. Lowering the reaction temperature or using a milder base may be beneficial.

-

Safety: The this compound is a flammable solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds are toxic and should be handled with care.

Conclusion

The this compound is a convenient and highly effective precursor for the di(tert-butyl)phosphine ligand in Suzuki-Miyaura cross-coupling reactions. Its air stability simplifies handling and storage while providing access to a powerful catalytic system for the synthesis of a wide array of biaryl and heterobiaryl compounds. The protocols and data presented herein serve as a valuable starting point for researchers in organic synthesis and drug development.

References

Application of Borane-Di(tert-butyl)phosphine Complex in Buchwald-Hartwig Amination: A Guide for Researchers